(R)-2-(Boc-amino)-2-phenylpropanoic acid
Overview
Description
®-2-(Boc-amino)-2-phenylpropanoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-2-phenylpropanoic acid typically involves the protection of the amino group of ®-2-amino-2-phenylpropanoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of ®-2-(Boc-amino)-2-phenylpropanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(Boc-amino)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common in synthetic applications.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in dioxane.
Substitution: Various acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Deprotection: ®-2-amino-2-phenylpropanoic acid.
Substitution: Amides or peptides depending on the acylating agent used.
Scientific Research Applications
®-2-(Boc-amino)-2-phenylpropanoic acid is extensively used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-(Boc-amino)-2-phenylpropanoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino function from participating in unwanted reactions, allowing for selective transformations at other functional groups. Upon deprotection, the free amino group can engage in various biochemical and chemical processes, such as forming peptide bonds or interacting with enzymes .
Comparison with Similar Compounds
Similar Compounds
®-2-(Fmoc-amino)-2-phenylpropanoic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
®-2-(Cbz-amino)-2-phenylpropanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
®-2-(Boc-amino)-2-phenylpropanoic acid is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUASPHMADVMU-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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